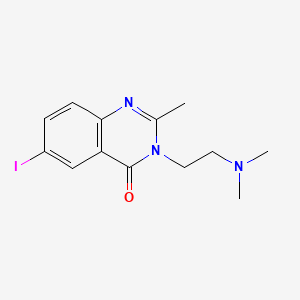![molecular formula CH2CoO4 B13779391 Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is a coordination compound that features cobalt as the central metal ion. This compound is known for its unique structural properties and its ability to form stable complexes. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen typically involves the reaction of cobalt salts with carbonate and hydroxide ions under controlled conditions. One common method involves dissolving cobalt(II) salts in water, followed by the addition of sodium carbonate and sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the formation of the complex. The hydrothermal method is advantageous as it allows for the production of high-purity compounds with well-defined structures.
Chemical Reactions Analysis
Types of Reactions
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen gas.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands such as ammonia or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) or cobalt(I) species.
Scientific Research Applications
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including catalysts for industrial processes and components for electronic devices.
Mechanism of Action
The mechanism by which Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen exerts its effects involves the interaction of the cobalt center with various substrates. The cobalt ion can undergo redox reactions, facilitating the transfer of electrons and promoting catalytic activity. The carbonate and hydroxide ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cobalt(III) chloride: Another cobalt complex with different ligands, often used in similar catalytic applications.
Cobalt(II) sulfate: A simpler cobalt salt used in various industrial processes.
Cobalt(III) acetylacetonate: A coordination compound with acetylacetonate ligands, used in organic synthesis and catalysis.
Uniqueness
Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other cobalt complexes. The presence of carbonate and hydroxide ligands allows for unique interactions with substrates, making it particularly useful in catalytic and biological applications.
Properties
Molecular Formula |
CH2CoO4 |
|---|---|
Molecular Weight |
136.96 g/mol |
IUPAC Name |
cobalt(2+);hydron;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChI Key |
JLAIPADPFFTYLP-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(=O)([O-])[O-].[OH-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



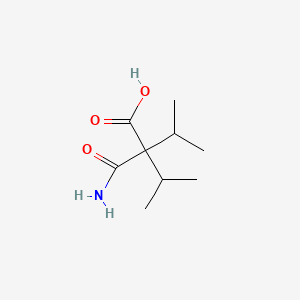

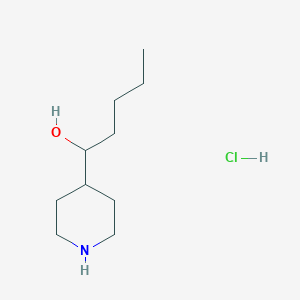


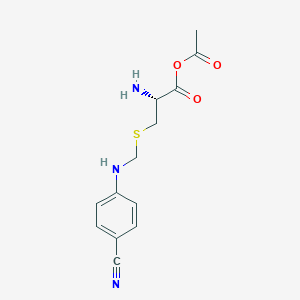
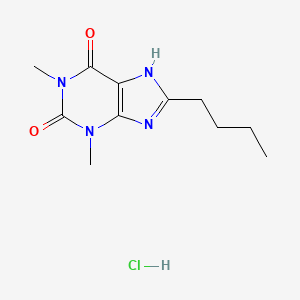
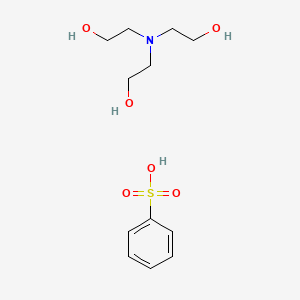
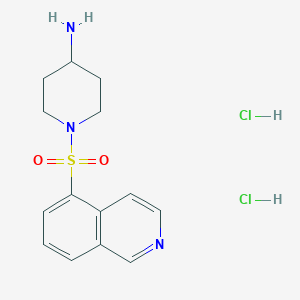

![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
